molecular formula C17H14BrN3O3 B2649111 2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide CAS No. 2034300-23-5

2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide

Cat. No.: B2649111
CAS No.: 2034300-23-5
M. Wt: 388.221
InChI Key: PDDVYWCDRQGPMP-UHFFFAOYSA-N
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Description

2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide is a versatile compound utilized in scientific research due to its diverse applications. It enables the synthesis of novel organic compounds, facilitating advancements in medicinal chemistry and drug discovery.

Preparation Methods

The synthesis of 2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide involves several stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, serving as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

When compared to similar compounds, 2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide stands out due to its unique structural features and versatile reactivity. Similar compounds include:

  • 2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide
  • 2-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide
  • 2-iodo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide

These compounds share similar core structures but differ in their halogen substituents, which can influence their reactivity and applications.

Properties

IUPAC Name

2-bromo-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3/c1-23-11-4-5-13(18)12(9-11)17(22)21-10-14-16(20-7-6-19-14)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDVYWCDRQGPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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